3-O-Methyl-L-DOPA Methyl Ester
Overview
Description
3-O-Methyl-L-DOPA Methyl Ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methoxy group at the third position of the phenyl ring and a methyl ester group at the carboxyl end. It is often used in biochemical research due to its structural similarity to other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-O-Methyl-L-DOPA Methyl Ester can be synthesized through various methods. One common approach involves the methylation of 3-methoxy-L-tyrosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl-L-DOPA Methyl Ester undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
3-O-Methyl-L-DOPA Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-O-Methyl-L-DOPA Methyl Ester involves its interaction with enzymes and receptors in the body. It is known to inhibit catechol O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters. This inhibition enhances the activity of neurotransmitters like dopamine, which is beneficial in treating conditions such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-L-tyrosine: A direct precursor and metabolite of 3-O-Methyl-L-DOPA Methyl Ester.
L-DOPA: A well-known compound used in the treatment of Parkinson’s disease.
α-Methyl-L-tyrosine: Another derivative with similar biochemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biochemical properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGOAQVFZXVPBZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555946 | |
Record name | Methyl 3-methoxy-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78148-37-5 | |
Record name | Methyl 3-methoxy-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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